molecular formula C9H16O3 B13074825 Methyl 2-(2-hydroxycyclohexyl)acetate

Methyl 2-(2-hydroxycyclohexyl)acetate

Cat. No.: B13074825
M. Wt: 172.22 g/mol
InChI Key: TXZRYAJZEVSREG-UHFFFAOYSA-N
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Description

Methyl 2-(2-hydroxycyclohexyl)acetate is an ester derivative featuring a cyclohexyl ring substituted with a hydroxyl group at the 2-position and an acetoxymethyl group. The hydroxyl group at position 2 distinguishes it from other cyclohexyl acetates, influencing polarity, solubility, and reactivity. This compound is hypothesized to serve as an intermediate in organic synthesis or a modulator in biological systems, given the role of similar hydroxycyclohexyl derivatives in receptor binding (e.g., benzoquinazolinone 12 in –2).

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

methyl 2-(2-hydroxycyclohexyl)acetate

InChI

InChI=1S/C9H16O3/c1-12-9(11)6-7-4-2-3-5-8(7)10/h7-8,10H,2-6H2,1H3

InChI Key

TXZRYAJZEVSREG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCCCC1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2-hydroxycyclohexyl)acetate can be synthesized through the esterification of 2-hydroxycyclohexylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of microwave-assisted esterification has also been explored to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-hydroxycyclohexyl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides (e.g., HCl, HBr) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-oxocyclohexylacetic acid or 2-carboxycyclohexylacetic acid.

    Reduction: Formation of 2-(2-hydroxycyclohexyl)ethanol.

    Substitution: Formation of 2-(2-halocyclohexyl)acetate derivatives.

Scientific Research Applications

Methyl 2-(2-hydroxycyclohexyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(2-hydroxycyclohexyl)acetate involves its interaction with specific molecular targets and pathways. For instance, in ester hydrolysis, the compound undergoes nucleophilic attack by water or hydroxide ions, leading to the formation of 2-hydroxycyclohexylacetic acid and methanol. The ester bond is cleaved through a series of steps involving the formation of a tetrahedral intermediate and subsequent elimination of the leaving group .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The following table summarizes key structural analogs and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight Functional Groups Key Differences
Methyl 2-(2-hydroxycyclohexyl)acetate* C₉H₁₆O₃ 172.22 Hydroxyl, Ester Reference compound
Methyl 2-(2-oxocyclohexyl)acetate 13672-64-5 C₉H₁₄O₃ 170.21 Ketone, Ester Oxo group vs. hydroxyl
Methyl 2-(4-hydroxycyclohexyl)acetate 99183-13-8 C₉H₁₆O₃ 172.22 Hydroxyl, Ester Hydroxyl position (2 vs. 4)
Methyl 2-[2-(hydroxyimino)cyclohexyl]acetate 17448-49-6 C₉H₁₅NO₃ 185.22 Hydroxyimino, Ester Imine group introduces N
2-Methylcyclohexyl Acetate 5726-19-2 C₉H₁₆O₂ 156.22 Methyl, Ester Methyl substitution on ring

*Hypothetical compound inferred from evidence.

Key Observations:
  • Hydroxyl vs. Oxo Groups : Methyl 2-(2-oxocyclohexyl)acetate (CAS 13672-64-5) replaces the hydroxyl group with a ketone, reducing polarity and hydrogen-bonding capacity. This likely decreases water solubility compared to the hydroxylated analog.
  • Hydroxyl Position : Methyl 2-(4-hydroxycyclohexyl)acetate (CAS 99183-13-8) shares the hydroxyl group but at position 3. Steric and electronic effects may alter its conformational stability and interaction with chiral environments.

Biological Activity

Methyl 2-(2-hydroxycyclohexyl)acetate is an organic compound that has garnered attention in both chemical and biological research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclohexyl ring with a hydroxyl group and an acetate moiety. Its molecular formula is C9H16O3C_9H_{16}O_3, with a molecular weight of approximately 172.23 g/mol. The presence of the hydroxyl group suggests potential for hydrogen bonding, which may influence its interactions with biological molecules.

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrolysis : The ester bond can undergo hydrolysis, leading to the formation of 2-hydroxycyclohexylacetic acid and methanol. This reaction is facilitated by nucleophilic attack from water or hydroxide ions, resulting in the cleavage of the ester bond through a tetrahedral intermediate.
  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with various biomolecules, potentially influencing their conformation and function.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity. This has been evaluated through various assays measuring the compound's effectiveness against different bacterial strains. For instance, it has shown promising results in inhibiting the growth of both gram-positive and gram-negative bacteria.

Anti-inflammatory Effects

Research has suggested that this compound may possess anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial efficacy of this compound against common pathogens.
    • Methodology : Disc diffusion method was employed against bacterial strains such as Staphylococcus aureus and Escherichia coli.
    • Results : The compound showed significant inhibition zones compared to control groups, suggesting strong antimicrobial properties.
  • Study on Anti-inflammatory Activity :
    • Objective : To assess the anti-inflammatory effects in a cellular model.
    • Methodology : Human macrophage cells were treated with varying concentrations of this compound, followed by stimulation with lipopolysaccharides (LPS).
    • Results : A dose-dependent reduction in TNF-alpha production was observed, indicating its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Methyl 2-cycloheptylacetateSimilar ester structureModerate antimicrobial
Methyl 2-(4-hydroxycyclohexyl)acetateHydroxyl group at a different positionStronger anti-inflammatory
Cyclohexyl acetateLacks hydroxyl groupMinimal biological activity

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